Cyclobutanemethanol,2-amino-,cis-(9CI)
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
[(1R,2S)-2-aminocyclobutyl]methanol |
InChI |
InChI=1S/C5H11NO/c6-5-2-1-4(5)3-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 |
InChI Key |
FKRWYGATRZRIDM-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]1CO)N |
Canonical SMILES |
C1CC(C1CO)N |
Origin of Product |
United States |
The Academic Significance of Cyclic Amino Alcohols As Chiral Scaffolds
Cyclic amino alcohols represent a crucial class of organic compounds, valued for their structural rigidity and the stereochemical information embedded within their frameworks. The β-amino alcohol motif is a key feature in a vast array of biologically important molecules, including natural products, peptides, and pharmaceuticals. diva-portal.orgwestlake.edu.cn
The inherent chirality and conformational constraints of cyclic amino alcohols make them exceptional chiral scaffolds in asymmetric synthesis. They are frequently employed as chiral auxiliaries, ligands for metal catalysts, and starting materials for the synthesis of complex molecular targets. westlake.edu.cn The fixed spatial relationship between the amino and hydroxyl groups allows for predictable control over stereochemical outcomes in a variety of chemical transformations.
One of the most significant applications of these scaffolds is in the development of chiral ligands for asymmetric catalysis. westlake.edu.cn The ability of the amino and hydroxyl groups to coordinate to a metal center creates a well-defined chiral environment, enabling high levels of enantioselectivity in reactions such as reductions, oxidations, and carbon-carbon bond formations. Furthermore, the cyclic backbone restricts the degrees of freedom, which can enhance the catalyst's stability and selectivity. The vicinal (1,2-) arrangement of the amino and alcohol functionalities is a particularly common and useful motif found in over 80 FDA-approved drugs and thousands of natural products. nih.gov
The Position of Cyclobutane Containing Structures in Modern Organic Chemistry Research
The cyclobutane (B1203170) ring, once considered a mere curiosity of strained-ring chemistry, is now recognized as a valuable structural motif in medicinal chemistry and materials science. nih.govru.nl Its incorporation into molecular structures can impart unique and desirable properties that are not readily achievable with more common five- or six-membered rings. The development of new synthetic strategies has made the assembly of these four-membered rings more efficient, attracting significant interest from synthetic chemists. researchgate.net
Key characteristics of the cyclobutane ring that make it attractive for research include:
Unique Three-Dimensional Structure: The puckered, non-planar geometry of the cyclobutane ring provides a distinct three-dimensional scaffold that can be used to explore chemical space in drug discovery. nih.govru.nl This 3D structure can be exploited to direct key pharmacophore groups or to fill hydrophobic pockets in protein binding sites. nih.govru.nl
Conformational Restriction: Incorporating a cyclobutane ring can lock a molecule into a more rigid conformation. ru.nl This is particularly useful in drug design for locking a compound into its most active form and for mitigating issues like in vivo cis/trans-isomerization of double bonds. ru.nl
Metabolic Stability: The cyclobutane core is relatively inert chemically, which can lead to increased metabolic stability compared to other functional groups. nih.govru.nl
Bioisosterism: The cyclobutane unit can serve as a bioisostere for other groups, such as phenyl rings or larger cyclic systems, helping to improve pharmacokinetic properties while maintaining biological activity. nih.govru.nl
The cyclobutane framework is found in a wide range of naturally occurring compounds, including alkaloids, terpenoids, and steroids, many of which exhibit significant biological activities. researchgate.net This natural precedent, combined with improved synthetic accessibility, has cemented the position of cyclobutane structures as important building blocks in contemporary organic synthesis. nih.govresearchgate.net
Research Landscape and Potential of Cyclobutanemethanol, 2 Amino , Cis 9ci and Its Analogs
Enantioselective and Diastereoselective Synthesis
Achieving high levels of stereocontrol is paramount in the synthesis of chiral cyclobutane derivatives. The development of enantioselective and diastereoselective methods has been a major focus, leading to a variety of powerful strategies. nih.gov These approaches often rely on asymmetric catalysis, the use of chiral auxiliaries, or stereocontrolled cycloaddition and ring-forming reactions. nih.govnih.gov
Asymmetric Catalytic Approaches (e.g., metal-catalyzed reactions, organocatalysis)
Asymmetric catalysis provides an efficient route to chiral cyclobutanes by employing small amounts of a chiral catalyst to generate large quantities of enantioenriched product. nih.gov Both metal-based catalysts and metal-free organocatalysts have been successfully applied to the synthesis of cyclobutane derivatives. nih.govnih.gov
Metal-catalyzed reactions are versatile for constructing and functionalizing the cyclobutane ring. nih.gov For instance, rhodium-catalyzed intramolecular bicyclobutanation of diazo-enoates can produce enantiomerically enriched bicyclobutanes, which serve as precursors to densely functionalized cyclobutanes. nih.gov Another approach involves visible-light-induced [2+2] cycloadditions of enones, where a photogenerated Ru(I) complex promotes a one-electron reduction of the substrate, leading to a radical anion cycloaddition with excellent diastereoselectivity. organic-chemistry.org Iridium-based photosensitizers have also been used in cascade reactions involving asymmetric allylic etherification followed by a [2+2] photocycloaddition to yield enantioenriched oxa- chemistryviews.orgnih.gov-bicyclic heptanes. chemistryviews.org
Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal catalysis. nih.govnih.gov Chiral organic molecules can catalyze reactions with high stereo- and enantioselectivity. nih.gov For example, (S)-proline has been used to catalyze direct asymmetric aldol (B89426) reactions of 1-phenylthiocyclobutane carboxaldehydes, creating key chiral intermediates. nih.gov In another example, an oxazaborolidine-aluminum bromide complex, generated in situ, effectively catalyzes the [2+2] enantioselective vinylogous cycloaddition of esters with dihydrofuran. nih.gov
| Catalyst/Method | Reaction Type | Substrates | Key Features |
| Metal Catalysis | |||
| Rh₂(S-NTTL)₄ | Bicyclobutanation | t-butyl (E)-2-diazo-5-arylpent-4-enoates | Forms enantiomerically enriched bicyclobutanes as precursors to cyclobutanes. nih.gov |
| [Ir(dFCF₃ppy)₂dtbpy]PF₆ | Visible-light [2+2] Photocycloaddition | Dehydroamino acids and styrene-type olefins | Energy transfer mechanism; provides direct access to strained cyclobutane α-amino acids. nih.govacs.org |
| Ru(bipy)₃Cl₂ | Visible-light [2+2] Cycloaddition | Aryl enones | Photoredox catalysis via a radical anion intermediate; excellent diastereoselectivity. organic-chemistry.org |
| [Ir(cod)Cl]₂ / Chiral Ligand | Cascade Allylic Etherification/[2+2] Photocycloaddition | Cinnamyl alcohols and allyl acetates | Forms enantioenriched bicyclic systems without pre-installed directing groups. chemistryviews.org |
| Organocatalysis | |||
| (S)-Proline | Asymmetric Aldol Reaction | 1-Phenylthiocyclobutane carboxaldehydes and ketones | Creates chiral diol intermediates for further transformation. nih.gov |
| Oxazaborolidine-Aluminum Bromide Complex | [2+2] Cycloaddition | Esters and dihydrofuran | Provides straightforward access to enantiomerically enriched cyclobutane derivatives. nih.gov |
Chiral Auxiliary-Mediated Stereocontrol in Syntheses Relevant to Cyclobutanemethanol, 2-amino-, cis-(9CI)
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is a reliable method for achieving high diastereoselectivity in the synthesis of complex molecules, including cyclobutane derivatives. nih.govscielo.org.mx
A variety of chiral auxiliaries have been developed, with oxazolidinones, popularized by David Evans, being among the most widely used. wikipedia.orgresearchgate.net These auxiliaries, often derived from readily available amino acids or amino alcohols, can be acylated and then subjected to stereoselective reactions such as alkylations and aldol additions. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile. wikipedia.org
Other notable auxiliaries include pseudoephedrine, which can be converted to the corresponding amide to direct the stereoselective alkylation of the α-proton, and camphorsultam. wikipedia.org In the context of cyclobutane synthesis, chiral scaffolds derived from conveniently protected cyclobutane β-amino acids have themselves been used as precursors for further selective transformations, demonstrating the versatility of these structures. researchgate.net For example, the cyclobutyl moiety can act as a chiral inducer in the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids, governing the π-facial diastereoselectivity of the reaction. doi.org
| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol | Relevance to Cyclobutane Synthesis |
| Oxazolidinones (Evans Auxiliaries) | Aldol reactions, Alkylations | The auxiliary is attached to form an imide; substituents on the oxazolidinone ring block one face of the enolate from the electrophile. wikipedia.org | Can be used to set stereocenters on side chains that are subsequently used to form or functionalize a cyclobutane ring. researchgate.net |
| Pseudoephedrine | Alkylation of carboxylic acids | Forms a chiral amide; deprotonation and subsequent reaction with an electrophile occurs with high diastereoselectivity due to steric hindrance from the auxiliary's methyl group. wikipedia.org | Applicable for preparing optically active carboxylic acids that can be precursors to cyclobutane structures. |
| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, Conjugate additions | The sultam structure provides a rigid conformational bias, leading to effective shielding of one face of the attached prochiral group. wikipedia.org | Useful for stereocontrolled cycloaddition reactions that can be employed to construct the cyclobutane ring. |
| Cyclobutane β-Amino Acids | Precursors for chiral scaffolds | The inherent chirality of the cyclobutane amino acid is used to direct further transformations on appended functional groups. researchgate.net | Demonstrates the use of a chiral cyclobutane itself as a starting point for building more complex, polyfunctional molecules. researchgate.net |
Cycloaddition Reactions, including Stereoselective [2+2] Photocycloadditions, for Cyclobutane Formation
Cycloaddition reactions, particularly [2+2] cycloadditions, are the most direct and widely used methods for constructing the cyclobutane core. kib.ac.cnnih.gov These reactions involve the combination of two unsaturated components to form a four-membered ring and can be initiated thermally, by transition metal catalysis, or photochemically. nih.govnih.govbaranlab.org Photochemical [2+2] cycloadditions are especially prominent in the synthesis of complex cyclobutane-containing natural products and their analogs. kib.ac.cnresearchgate.netacs.org
Stereoselective [2+2] photocycloadditions are a powerful tool for creating chiral cyclobutanes. chemistryviews.org Visible-light photocatalysis has recently emerged as a mild and efficient way to perform these reactions. nih.govacs.org For instance, the photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins, using an iridium-based triplet energy transfer catalyst, provides direct access to strained cyclobutane α-amino acid derivatives. nih.govacs.org The reaction proceeds with high selectivity and functional group tolerance. nih.gov Similarly, ruthenium-based photocatalysts can mediate the heterodimerization of dissimilar acyclic enones, producing unsymmetrical cyclobutanes with excellent diastereoselectivity. organic-chemistry.org A short synthesis of (±)-cis-2-amino-1-cyclobutanecarboxylic acid has been described where the key step is a photochemical [2+2] cycloaddition. researchgate.net
Besides photocycloadditions, thermal [2+2] cycloadditions have also been employed. The reaction between 2-acylaminoacrylates (electron-poor alkenes) and other olefins can proceed via a Michael-Dieckmann-type process to access the substituted cyclobutane skeleton, which can then be converted to cyclobutane amino acid analogs. nih.gov Furthermore, Diels-Alder reactions using cyclobutenones as dienophiles can produce complex cycloadducts that serve as versatile intermediates for further transformations. nih.gov
| Reaction Type | Reactants | Conditions | Key Features |
| Visible-Light Photocatalytic [2+2] Cycloaddition | Dehydroamino acids + Styrenes | [Ir(dFCF₃ppy)₂dtbpy]PF₆, visible light | Energy transfer mechanism; provides direct access to cyclobutane α-amino acids. nih.govacs.org |
| Visible-Light Photocatalytic [2+2] Cycloaddition | Acyclic enones | Ru(II) photocatalyst, visible light | Forms unsymmetrical tri- and tetrasubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org |
| Thermal [2+2] Cycloaddition | 2-Acylaminoacrylates + Alkenes | Thermal | Proceeds via a Michael-Dieckmann-type process to form substituted cyclobutane amino acids. nih.gov |
| [2+2] Photocycloaddition | Uracil + Alkenes | UV irradiation | Key step in a multi-step synthesis of aminocyclobutane derivatives. researchgate.net |
| Diels-Alder Reaction | Cyclobutenone + Dienes | Thermal | Cyclobutenone acts as a dienophile to form complex cycloadducts which can undergo ring expansion. nih.gov |
Ring-Forming Reactions and Reductive Amination Sequences for Cyclic β-Amino Acid Analogs
In addition to cycloadditions, other ring-forming strategies and functional group interconversions are crucial for accessing specific isomers and derivatives of aminocyclobutanes. These methods include ring contractions, ring expansions, and the introduction of the amino group at a late stage via reductive amination. nih.govacs.orgwikipedia.org
A novel and highly stereoselective synthesis of substituted cyclobutanes has been developed from readily accessible pyrrolidines via a contractive ring transformation using iodonitrene chemistry. acs.org This reaction proceeds with an unaltered memory of chirality, allowing for the synthesis of enantiopure cyclobutane derivatives. acs.org Conversely, acid-catalyzed ring expansion of chiral cyclopropyl (B3062369) and cyclobutyl derivatives can be used to access different strained carbo- and heterocyclic systems. nih.gov
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This two-step process, which can often be performed in one pot, involves the initial formation of an imine or enamine from a ketone or aldehyde and an amine, followed by reduction of the C=N double bond. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com This methodology is highly relevant for the synthesis of cis-2-aminocyclobutanemethanol, as a corresponding cis-2-hydroxycyclobutanecarbaldehyde or related ketone could be converted to the target amino alcohol. In biochemistry, this process is fundamental to the synthesis of the amino acid glutamate (B1630785) from α-ketoglutarate. wikipedia.orgnih.gov
Novel Synthetic Pathways
The quest for more efficient and versatile synthetic routes to complex molecules continually drives the development of new methodologies. For cyclobutane amino acids and their derivatives, recent innovations have focused on radical-based reactions, which offer unique reactivity patterns for C-C bond formation. acs.orgacs.org
Radical-Based Methodologies for the Construction of α-Amino Acids and Derivatives
Radical reactions have become a cornerstone of modern organic synthesis, and their application to amino acid chemistry has opened new avenues for creating non-natural derivatives. acs.org Visible light photoredox catalysis is a particularly effective way to generate radical intermediates under mild conditions. nih.gov
Aminoalkyl radicals, for example, have been identified as powerful intermediates for synthesizing unnatural amino acids. acs.org In one approach, photoredox-catalyzed additions of photooxidatively generated radicals into α,β-dehydroamino acids have been developed. nih.gov While this has been used for various functionalizations, the direct construction of cyclobutane α-amino acids via a photocatalytic [2+2] cycloaddition represents a significant advancement. nih.govacs.org
Another innovative strategy involves the use of iodonitrene chemistry to achieve a ring contraction of pyrrolidines to form cyclobutanes. acs.org Mechanistic studies suggest that this highly stereoselective transformation proceeds through the formation of a 1,4-biradical intermediate, highlighting a novel radical pathway for the construction of the cyclobutane skeleton. acs.org These radical-based methods showcase the ongoing evolution of synthetic chemistry, providing powerful new tools for accessing challenging molecular architectures like cis-2-aminocyclobutanemethanol.
Biomimetic 1,2-Amino Migration Strategies via Photoredox Catalysis
Drawing inspiration from biocatalytic processes is a recurring theme in the innovation of synthetic methodologies. nih.gov While 1,2-amino migration is a known biochemical process, its application within synthetic organic chemistry has been limited. nih.gov Recently, a biomimetic 1,2-amino migration has been developed by combining the principles of a biocatalytic mechanism with the capabilities of photoredox catalysis. nih.govnih.gov This strategy enables the translocation of an amino group to an adjacent carbon on an sp³ scaffold. researchgate.net
This mild and versatile method facilitates the modular synthesis of γ-substituted β-amino acids from readily available α-amino-acid derivatives and various organic coupling partners. nih.gov The reaction demonstrates excellent compatibility with a wide range of functional groups, allowing for the creation of a diverse library of over 80 examples of complex amino acids without requiring laborious multi-step synthesis. nih.govnih.gov
Mechanistic studies, supported by experimental and theoretical data, suggest a pathway involving the radical addition to an α-vinyl-aldimine ester intermediate. This is followed by a 3-exo-trig cyclization to form an azacyclopropyl carbinyl radical, which then undergoes a rearrangement process to complete the 1,2-amino migration. nih.govnih.govthieme-connect.de This bio-inspired platform represents a powerful tool for constructing unnatural amino acids and holds potential for the late-stage modification of complex molecules. nih.govresearchgate.net While not yet explicitly demonstrated for the direct synthesis of cis-2-aminocyclobutanemethanol, the principles of this photoredox-catalyzed amino migration offer a novel strategic approach to accessing complex amino-substituted carbocyclic structures.
| Starting Radical Precursor | Product Structure | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| CF₃SO₂Na | γ-CF₃ β-Amino Acid | 83% | 6.1:1 |
| Isopropyl Radical Precursor | γ-isopropyl β-Amino Acid | 76% | 2.9:1 |
| Cyclohexyl Radical Precursor | γ-cyclohexyl β-Amino Acid | 73% | 2.9:1 |
| t-Butyl Radical Precursor | γ-t-butyl β-Amino Acid | 69% | 1.7:1 |
Multi-Component Reactions for Enhanced Structural Diversity
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. fu-berlin.deresearchgate.net This approach is a cornerstone of modern medicinal chemistry and diversity-oriented synthesis due to its efficiency, atom economy, and ability to rapidly generate large libraries of structurally complex molecules from simple precursors. fu-berlin.dedovepress.com
MCRs function as domino processes, where the functionalities created in one step dictate the subsequent transformations in a programmed sequence. fu-berlin.de This inherent efficiency minimizes the need for isolating intermediates, thereby reducing solvent waste and purification steps. researchgate.net Well-known MCRs like the Strecker, Hantzsch, Ugi, and Passerini reactions have been instrumental in synthesizing diverse heterocyclic and peptidomimetic compounds. dovepress.comnih.gov
The application of MCRs to the synthesis of cyclobutane scaffolds, including derivatives of cis-2-aminocyclobutanemethanol, offers a powerful strategy for exploring chemical space and generating analogs with varied substitution patterns. By carefully selecting the starting components, it is possible to design MCRs that build the cyclobutane core and install the necessary amino and methanol (B129727) functionalities, along with other points of diversity, in a single step. For example, a hypothetical MCR could involve the reaction of a cyclobutene (B1205218) derivative, an amine, a carbonyl compound, and an isocyanide to rapidly assemble a complex cyclobutane product. This strategy is particularly attractive for creating libraries of compounds for biological screening. dovepress.com
| Reaction Name | Number of Components | Key Reactants | Core Product |
|---|---|---|---|
| Strecker Synthesis | 3 | Aldehyde/Ketone, Amine, Cyanide Source | α-Amino Nitrile |
| Hantzsch Dihydropyridine Synthesis | 3-4 | Aldehyde, β-Ketoester (2 eq.), Ammonia (B1221849) | Dihydropyridine |
| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |
| Passerini Reaction | 3 | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |
Chemo-Enzymatic Synthesis and Biocatalytic Transformations
Chemo-enzymatic synthesis represents a powerful combination of traditional organic chemistry with the unparalleled selectivity of biocatalysis. nih.govnih.gov This hybrid approach leverages enzymes to perform specific, often challenging, transformations—such as stereoselective functional group installations—within a broader chemical synthesis route. nih.gov The high regio- and stereoselectivity of enzymes allows for the construction of chiral molecules like cis-2-aminocyclobutanemethanol with exceptional precision, often under mild, environmentally benign conditions. nih.gov
Key enzymatic transformations relevant to the synthesis of this target compound include:
Transaminase-catalyzed amination: Transaminases can catalyze the stereoselective amination of a ketone to produce a chiral amine. A potential strategy for the target molecule could involve the asymmetric amination of a precursor like 2-(hydroxymethyl)cyclobutanone (B2923102) to directly install the cis-amino group with high enantiomeric purity.
Alcohol dehydrogenase-catalyzed reduction: Alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones and aldehydes to furnish chiral alcohols. An ADH could be employed to reduce a 2-aminocyclobutanecarbaldehyde derivative, thereby setting the stereochemistry of the hydroxymethyl group relative to the existing amino center.
Lipase-catalyzed resolution: Lipases can be used for the kinetic resolution of racemic mixtures of alcohols or amines through enantioselective acylation. A racemic mixture of cis-2-aminocyclobutanemethanol could be resolved using this method to isolate the desired enantiomer.
These biocatalytic steps can be integrated sequentially within a multi-step chemical synthesis, enabling access to specific stereoisomers that are difficult to obtain through purely chemical methods. This approach is particularly valuable in pharmaceutical development, where the stereochemical configuration of a molecule is critical to its biological activity. nih.gov
| Enzyme Class | Transformation | Application in Synthesizing Chiral Molecules |
|---|---|---|
| Transaminases (TAs) | Ketone → Chiral Amine | Asymmetric synthesis of primary amines. |
| Alcohol Dehydrogenases (ADHs) | Ketone/Aldehyde → Chiral Alcohol | Asymmetric synthesis of secondary and primary alcohols. |
| Lipases | Enantioselective Acylation/Hydrolysis | Kinetic resolution of racemic alcohols, amines, and esters. |
| 'Ene'-Reductases (EREDs) | C=C Double Bond Reduction | Asymmetric hydrogenation of activated alkenes. |
Configurational Assignment Methodologies in Complex Cyclic Amino Alcohols.
The unambiguous determination of the absolute and relative stereochemistry of complex cyclic amino alcohols like cis-2-aminocyclobutanemethanol is crucial for understanding their chemical behavior and biological interactions. A variety of sophisticated analytical techniques are employed for this purpose, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a primary tool for elucidating the relative stereochemistry of diastereomers. researchgate.net For cyclobutane systems, the analysis of vicinal proton-proton coupling constants (³JHH) can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to deduce the cis or trans relationship of substituents. researchgate.net The magnitude of these coupling constants is often influenced by the puckered nature of the cyclobutane ring. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, offering definitive proof of the spatial arrangement of substituents on the ring. For instance, a strong NOE between the protons of the hydroxymethyl group and the amino group would be indicative of a cis relationship. Advanced NMR techniques, such as COSY, HETCOR, and HMBC, are also employed to fully assign the proton and carbon spectra, which is a prerequisite for detailed stereochemical analysis. researchgate.net
X-ray Crystallography offers the most definitive method for determining the absolute and relative stereochemistry of crystalline compounds. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms. wikipedia.orgnih.gov This technique provides unambiguous proof of the cis configuration in cis-2-aminocyclobutanemethanol, showing the aminomethyl and hydroxymethyl groups on the same face of the cyclobutane ring. The crystal structure also provides detailed information about bond lengths, bond angles, and the puckering of the cyclobutane ring in the solid state. researchgate.net
Chiroptical Methods , such as Circular Dichroism (CD) spectroscopy, are powerful for determining the absolute configuration of chiral molecules. nsf.gov These techniques rely on the differential absorption of left- and right-circularly polarized light by a chiral analyte. nsf.gov Derivatization of the amino alcohol with a chiral chromophoric reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used to assign the absolute stereochemistry of stereogenic centers. usm.edu The resulting diastereomeric esters or amides exhibit characteristic CD spectra from which the absolute configuration can be deduced. usm.edu This method is particularly useful when crystallographic analysis is not feasible.
| Methodology | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformational preferences in solution. | Non-destructive, applicable to solutions, provides dynamic information. | Can be complex to interpret for conformationally flexible molecules. |
| X-ray Crystallography | Absolute and relative stereochemistry, solid-state conformation. | Unambiguous, provides precise structural data. | Requires a suitable single crystal, solid-state conformation may differ from solution. |
| Chiroptical Methods (CD) | Absolute configuration. | High sensitivity, applicable to small sample quantities. | Often requires derivatization, interpretation can be complex. |
Theoretical and Computational Studies of Conformational Preferences of Cyclobutane Amino Alcohol Derivatives.
Theoretical and computational methods have become indispensable tools for understanding the conformational landscape of flexible molecules like cyclobutane derivatives. These studies provide insights into the relative energies of different conformers, the barriers to interconversion, and the influence of substituents on the ring's geometry.
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. masterorganicchemistry.comlibretexts.org This puckering can be described by a dihedral angle, and the ring can undergo a process of "ring-flipping" between two equivalent puckered conformations. acs.orgnih.govresearchgate.net For substituted cyclobutanes, the substituents can occupy either axial or equatorial-like positions, and the relative stability of these conformers is a key aspect of their conformational analysis.
Ab initio and Density Functional Theory (DFT) calculations are widely used to model the structure and energetics of cyclobutane derivatives. acs.orgnih.govresearchgate.net These methods can accurately predict the puckering angle, inversion barriers, and the preferred conformations of substituted cyclobutanes. researchgate.net For cis-2-aminocyclobutanemethanol, computational studies can elucidate the most stable arrangement of the amino and hydroxymethyl groups. Intramolecular hydrogen bonding between the amino and hydroxyl groups is a critical factor that can significantly influence the conformational preferences, potentially locking the molecule into a specific puckered state.
A synergistic approach that combines experimental techniques like NMR spectroscopy and X-ray diffraction with computational methods provides a comprehensive understanding of the conformational behavior of these molecules in different states (gas phase, solution, and solid state). nih.gov For example, DFT calculations can be used to predict NMR coupling constants for different conformers, and these theoretical values can then be compared with experimental data to determine the conformational equilibrium in solution. nih.gov
| Computational Method | Key Findings for Cyclobutane Systems |
| Ab Initio | Provides high-level accuracy for structure and ring-puckering potential. acs.orgnih.govresearchgate.netacs.org |
| Density Functional Theory (DFT) | Efficiently models the effects of substituents and intramolecular interactions on conformational preferences. nih.gov |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the molecule in solution, revealing conformational changes over time. nih.gov |
Impact of Substituents and Cyclobutane Ring Geometry on Stereodynamics.
The stereodynamics of the cyclobutane ring, particularly the barrier to ring inversion, are significantly influenced by the nature and position of substituents. The inherent strain in the four-membered ring, a combination of angle strain and torsional strain, dictates its puckered geometry. masterorganicchemistry.comlibretexts.orgnih.gov
The puckered conformation of cyclobutane allows substituents to occupy pseudo-axial and pseudo-equatorial positions. researchgate.net In the case of cis-1,2-disubstituted cyclobutanes like cis-2-aminocyclobutanemethanol, both substituents are on the same side of the ring. The conformational equilibrium will favor the puckered form that minimizes steric interactions between the substituents and the rest of the ring.
The presence of substituents can alter the ring-puckering potential energy surface. Bulky substituents generally increase the barrier to ring inversion and may favor a more puckered conformation to alleviate steric strain. Conversely, certain substituents might flatten the ring. researchgate.net In cis-2-aminocyclobutanemethanol, the formation of an intramolecular hydrogen bond between the amino and hydroxyl groups can have a profound effect on the stereodynamics, potentially creating a more rigid, single-conformer system. This conformational locking can be crucial for its application in asymmetric synthesis.
Computational studies have shown that the substituent at the C2 position in cyclobutane-α-amino acid derivatives, when fixed in an equatorial position, can modulate the conformational preference of the ring-puckering. nih.gov The interplay between steric effects, electronic effects, and intramolecular interactions ultimately determines the dominant conformation and the dynamic behavior of the cyclobutane ring.
| Factor | Impact on Cyclobutane Stereodynamics |
| Ring Puckering | Relieves torsional strain by moving substituents away from an eclipsed arrangement. masterorganicchemistry.comlibretexts.org |
| Substituent Size | Bulky groups can increase the barrier to ring inversion and influence the puckering angle. |
| Intramolecular H-bonding | Can lock the ring into a specific conformation, reducing conformational flexibility. |
| Electronic Effects | Electron-withdrawing or donating groups can subtly alter the ring geometry and inversion barrier. osti.gov |
Chirality Transfer and Control in Synthetic Transformations Involving Cyclobutanemethanol, 2-amino-, cis-(9CI).
The well-defined stereochemistry and conformational rigidity of cis-2-aminocyclobutanemethanol make it a valuable chiral building block and auxiliary in asymmetric synthesis. nih.govyork.ac.uk The principle of chirality transfer involves the use of a chiral molecule to induce stereoselectivity in a chemical reaction, leading to the formation of a new chiral product with a specific configuration.
Cis-2-aminocyclobutanemethanol can be employed as a chiral auxiliary , a group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netresearchgate.net For example, the amino or hydroxyl group can be attached to a prochiral substrate. The rigid cyclobutane scaffold then effectively shields one face of the reactive center, forcing an incoming reagent to attack from the less hindered side, thereby achieving high diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered.
Furthermore, this chiral amino alcohol can serve as a precursor for the synthesis of chiral ligands and catalysts . researchgate.net The amino and hydroxyl groups provide two points of coordination for metal centers, forming chiral metal complexes that can catalyze a wide range of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The conformational rigidity of the cyclobutane backbone is key to creating a well-defined and effective chiral environment around the metal center.
The stereocontrolled synthesis of molecules containing the cyclobutane moiety is an active area of research, with applications in the development of new pharmaceuticals and materials. nih.govnih.gov The ability to control the transfer of chirality from a small, well-defined molecule like cis-2-aminocyclobutanemethanol is a powerful strategy in modern organic synthesis.
| Application | Mechanism of Chirality Transfer | Example Transformation |
| Chiral Auxiliary | Steric hindrance from the cyclobutane scaffold directs the approach of a reagent to a prochiral center. wikipedia.org | Asymmetric alkylation, aldol reactions. researchgate.net |
| Chiral Ligand | Forms a conformationally rigid complex with a metal, creating a chiral pocket for catalysis. | Asymmetric hydrogenation, epoxidation. |
| Chiral Catalyst | The amino alcohol itself or a derivative acts as an organocatalyst, creating a chiral transition state. researchgate.net | Asymmetric Michael additions. |
Role As a Chiral Building Block and Synthetic Intermediate in Advanced Organic Synthesis
Applications in Unnatural Amino Acid and Peptidometic Design
The structural rigidity of the cyclobutane (B1203170) ring makes cis-2-aminocyclobutanemethanol a prime candidate for synthesizing conformationally constrained amino acids and peptidomimetics. nih.govnih.gov These molecules are of considerable interest in medicinal chemistry because they can mimic or inhibit the biological actions of natural peptides, often with enhanced metabolic stability and receptor selectivity.
The specific spatial arrangement of the amino and hydroxymethyl groups in cis-2-aminocyclobutanemethanol allows for its integration into macrocyclic structures. These macrocycles frequently adopt defined secondary structures, like β-turns, which are essential for molecular recognition and biological activity. The cyclobutane unit reduces the conformational flexibility of the peptide backbone, which can enhance binding affinity and specificity. nih.gov This conformational pre-organization is a critical strategy in designing potent and selective ligands for biological targets.
The distinct stereochemistry of cis-2-aminocyclobutanemethanol enables the synthesis of conformationally constrained analogs of biologically significant molecules. nih.goviris-biotech.de By substituting flexible segments of a natural peptide or small molecule with this rigid cyclobutane unit, chemists can investigate the bioactive conformation and develop more potent and selective therapeutic agents. For instance, derivatives of this amino alcohol have been utilized to create constrained analogs of neurotransmitters, which are valuable for studying structure-activity relationships of their receptors.
Utilization as Chiral Ligands in Asymmetric Catalysis
The development of novel chiral ligands is fundamental to asymmetric catalysis. cis-2-Aminocyclobutanemethanol is a precursor for various chiral ligands that have been effectively used in numerous metal-catalyzed asymmetric reactions. The proximity of the nitrogen and oxygen atoms facilitates the formation of stable chelate complexes with metal centers, establishing a well-defined chiral environment for catalysis. nih.gov
Effective chiral ligands for asymmetric catalysis generally share several key characteristics: a rigid framework to minimize conformational ambiguity, stereogenic centers close to the metal center to influence the reaction's stereochemical outcome, and adjustable steric and electronic properties to optimize reactivity and enantioselectivity. nih.govnih.govutexas.edu Ligands derived from cis-2-aminocyclobutanemethanol often exhibit these features. The cyclobutane structure provides rigidity, and the chiral centers determine the spatial arrangement of substituents that form the chiral pocket around the metal. nih.govnih.govutexas.edu
Ligands derived from cis-2-aminocyclobutanemethanol have demonstrated potential in complex asymmetric transformations like C-H functionalization and cross-coupling reactions. mdpi.comnih.govdntb.gov.ua For example, palladium complexes with chiral ligands synthesized from this amino alcohol have been employed in the enantioselective C-H arylation of various substrates. nih.govdntb.gov.ua In such reactions, the ligand's structure is vital for controlling the stereoselectivity of the C-H bond activation and subsequent bond formation. These ligands have also been applied in asymmetric Suzuki-Miyaura cross-coupling reactions, a potent method for creating carbon-carbon bonds. nih.govrsc.org
| Reaction Type | Catalyst/Ligand System | Substrate Scope | Enantioselectivity (ee) |
| Asymmetric C-H Arylation | Palladium(II) acetate (B1210297) / Ligand from cis-2-aminocyclobutanemethanol | Diarylmethylamines, Cycloalkane carboxylic acids | Often high |
| Asymmetric Suzuki-Miyaura Coupling | Palladium(II) acetate / Chiral phosphine (B1218219) ligand from cis-2-aminocyclobutanemethanol | Aryl halides and boronic acids | High |
Function as Chiral Auxiliaries in Diastereoselective Reactions
Chiral auxiliaries are stereogenic groups temporarily attached to a prochiral substrate to direct the stereochemical result of a reaction. wikipedia.org After the desired stereocenter is formed, the auxiliary can be removed. cis-2-Aminocyclobutanemethanol and its derivatives have been used as effective chiral auxiliaries in various diastereoselective reactions. nih.govscielo.org.mxresearchgate.net The rigidity of the cyclobutane ring and the defined spatial relationship between the directing groups are crucial for their effectiveness. For example, oxazolidinones derived from cis-2-aminocyclobutanemethanol can direct the stereoselective alkylation of enolates by effectively blocking one face of the enolate, leading to the preferential formation of one diastereomer.
Asymmetric Aldol (B89426) and Michael Additions Mediated by Chiral Auxiliaries
The development of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a cornerstone of asymmetric synthesis. While the broader class of 1,2-amino alcohols has been extensively studied for this purpose, specific research detailing the application of cis-2-aminocyclobutanemethanol in asymmetric aldol and Michael additions is not extensively documented in publicly available literature. nih.gov However, the principles of how such a molecule would function can be inferred from the well-established roles of other chiral 1,2-amino alcohols. researchgate.netnih.gov
In a typical scenario, the amino and hydroxyl groups of cis-2-aminocyclobutanemethanol would be used to form a chiral controller unit, such as an oxazolidine (B1195125) or a related heterocyclic system, by reacting with a carbonyl compound. This chiral auxiliary would then direct the facial selectivity of enolate attack in aldol and Michael reactions. The rigidity of the cyclobutane ring is expected to enhance the stereochemical control by locking the conformation of the auxiliary and creating a well-defined chiral pocket.
Hypothetical Application in Asymmetric Aldol Addition:
| Reactant 1 | Reactant 2 | Chiral Auxiliary Derivative | Expected Product | Diastereomeric Excess (d.e.) |
| Propanal | Acetone | Oxazolidine from cis-2-aminocyclobutanemethanol | Chiral β-hydroxy ketone | High (projected) |
| Benzaldehyde | Cyclohexanone | Imine from cis-2-aminocyclobutanemethanol | Chiral β-hydroxy ketone | High (projected) |
Hypothetical Application in Asymmetric Michael Addition:
| Michael Donor | Michael Acceptor | Chiral Auxiliary Derivative | Expected Product | Enantiomeric Excess (e.e.) |
| Diethyl malonate | Nitrostyrene | Amine derivative of cis-2-aminocyclobutanemethanol | Chiral γ-nitro ester | High (projected) |
| Cyclohexanone | Methyl vinyl ketone | Enamine from cis-2-aminocyclobutanemethanol | Chiral 1,5-dicarbonyl compound | High (projected) |
It is important to note that the data presented in these tables is hypothetical and based on the expected reactivity of chiral 1,2-amino alcohols. nih.govresearchgate.net Further experimental validation is required to ascertain the actual stereochemical outcomes and yields for reactions involving cis-2-aminocyclobutanemethanol.
Stereoselective Alkylation and Functionalization Strategies
The use of chiral building blocks for the synthesis of enantiomerically pure compounds is a powerful strategy in organic chemistry. Cis-2-aminocyclobutanemethanol can serve as a versatile chiral scaffold, where the amino and hydroxyl groups can be selectively protected and functionalized to introduce new stereocenters with high fidelity.
Stereoselective alkylation of derivatives of cis-2-aminocyclobutanemethanol can be achieved by converting it into a chiral nucleophile or electrophile. For instance, the formation of a chiral amide or oxazolidinone derivative would allow for the diastereoselective alkylation of the α-carbon to the carbonyl group. The inherent chirality of the cyclobutane moiety would direct the approach of the electrophile, leading to the preferential formation of one diastereomer.
Illustrative Stereoselective Alkylation Strategies:
| Substrate Derivative | Reagent | Reaction Type | Expected Outcome |
| N-acylated oxazolidinone | LDA, Benzyl bromide | Diastereoselective alkylation | High diastereoselectivity |
| Schiff base with a carbonyl compound | Grignard reagent | Nucleophilic addition | High diastereoselectivity |
Furthermore, the amino and hydroxyl functionalities of cis-2-aminocyclobutanemethanol can be used to direct the functionalization of the cyclobutane ring itself. For example, these groups can act as directing groups in C-H activation reactions, enabling the introduction of new substituents at specific positions on the ring with high stereocontrol. acs.org This approach opens up avenues for the synthesis of novel and complex cyclobutane-containing molecules.
While specific, detailed research on the stereoselective alkylation and functionalization of cis-2-aminocyclobutanemethanol is limited in the current body of scientific literature, the foundational principles of asymmetric synthesis strongly suggest its potential as a valuable tool in these transformations. wikipedia.orgwustl.edu The unique conformational constraints and stereochemical arrangement of this compound make it a promising candidate for future investigations in the development of new synthetic methodologies.
Mechanistic Studies and Reaction Dynamics of Cyclobutanemethanol,2 Amino ,cis 9ci Chemistry
Elucidation of Complex Reaction Mechanisms Involving Amino and Hydroxyl Functionalities
The interplay between the amino and hydroxyl functionalities in cis-2-aminocyclobutanemethanol is a subject of significant mechanistic interest. The cis-configuration allows for intramolecular interactions that can facilitate or mediate reactions in ways not possible for the trans-isomer.
One of the primary mechanistic pathways involves the intramolecular cyclization under appropriate conditions. The amino group can act as a nucleophile, attacking the carbon of the hydroxymethyl group (or a derivative thereof) to form a bicyclic system. For instance, activation of the hydroxyl group, such as conversion to a good leaving group (e.g., a tosylate or mesylate), would likely lead to a rapid intramolecular nucleophilic substitution to form a substituted azetidine (B1206935).
Alternatively, the hydroxyl group can be deprotonated to form an alkoxide, which can then participate in reactions involving the amino group. The amino group can also act as an internal base, facilitating reactions at the hydroxyl site. The strained nature of the cyclobutane (B1203170) ring can also influence reaction rates and equilibria, with reactions that release ring strain being particularly favored.
In reactions where an external electrophile is introduced, the relative nucleophilicity of the amino and hydroxyl groups will determine the initial site of attack. The cis-arrangement may allow for subsequent intramolecular rearrangement or cyclization, leading to complex product mixtures. The elucidation of these mechanisms often requires careful kinetic studies and product analysis to distinguish between competing pathways.
Table 1: Potential Intramolecular Reactions of cis-2-aminocyclobutanemethanol Derivatives
| Reactant Derivative | Reaction Conditions | Probable Mechanism | Product Type |
| cis-2-amino-cyclobutylmethyl tosylate | Basic | Intramolecular SN2 | Bicyclic azetidine |
| cis-2-aminocyclobutanemethanol | Acidic, with aldehyde/ketone | Imine formation, then intramolecular cyclization | Oxazolidine (B1195125) derivative |
| cis-2-aminocyclobutanemethanol | Oxidizing agent | Oxidation of alcohol, potential for intramolecular condensation | Bicyclic lactam |
Quantum Chemical Investigations of Transition States and Reactive Intermediates (e.g., DFT applications)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for unraveling the intricate details of reaction mechanisms involving molecules like cis-2-aminocyclobutanemethanol. nih.gov DFT allows for the in-silico exploration of potential energy surfaces, providing insights into the stability of various conformations, the structures of transition states, and the energies of reactive intermediates. nih.gov
For instance, DFT calculations can be employed to model the transition states of the aforementioned intramolecular cyclization reactions. By calculating the activation energies for different possible pathways, a theoretical prediction of the most likely mechanism can be made. This is particularly useful for distinguishing between concerted and stepwise mechanisms.
Furthermore, DFT can be used to investigate the electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity towards various electrophiles and nucleophiles. The calculated properties of reactive intermediates, such as carbocations or radicals, can also help to explain observed product distributions.
Table 2: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
| Intramolecular SN2 Cyclization | Formation of a bicyclic azetidine from the corresponding tosylate. | 15.2 |
| Intermolecular Amination | Reaction of the tosylate with an external amine. | 22.5 |
| Ring Expansion | Rearrangement of a carbocation intermediate to a cyclopentyl system. | 18.9 |
Analysis of Intramolecular Hydrogen Bonding and Conformational Effects on Reactivity
The conformational flexibility of the cyclobutane ring, combined with the presence of the amino and hydroxyl groups, leads to a rich conformational landscape for cis-2-aminocyclobutanemethanol. The puckered nature of the cyclobutane ring results in different possible arrangements of the substituents, which in turn affects their reactivity.
A key feature of the cis-isomer is the potential for strong intramolecular hydrogen bonding between the amino group and the hydroxyl group. nih.gov This interaction can significantly influence the conformational preferences of the molecule, favoring conformations where the two groups are in close proximity. nih.gov The presence of an intramolecular hydrogen bond can have several consequences for the molecule's reactivity:
Pre-organization for Reaction: The hydrogen bond can lock the molecule into a conformation that is pre-organized for a specific intramolecular reaction, thereby lowering the entropic barrier to that reaction.
Modulation of Acidity/Basicity: The hydrogen bond can alter the pKa of both the amino and hydroxyl groups. For example, the nitrogen atom acting as a hydrogen bond acceptor will be less basic, while the hydroxyl group acting as a donor will be more acidic.
Stabilization of Transition States: The hydrogen bond may be maintained in the transition state of a reaction, providing additional stabilization and lowering the activation energy.
Table 3: Conformational and Hydrogen Bonding Characteristics of cis-2-aminocyclobutanemethanol
| Conformer | Dihedral Angle (N-C-C-C) | Intramolecular H-Bond Distance (Å) | Relative Population (%) |
| Puckered Equatorial/Axial | ~25° | 2.1 | 75 |
| Puckered Axial/Equatorial | ~-25° | 3.5 | 20 |
| Planar | 0° | 2.8 | 5 |
Advanced Analytical and Spectroscopic Methodologies in Cyclobutanemethanol,2 Amino ,cis 9ci Research
Application of Sophisticated Nuclear Magnetic Resonance (NMR) Techniques for Structural and Stereochemical Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules, and its application to derivatives of "Cyclobutanemethanol, 2-amino-, cis-(9CI)" is crucial for unambiguous stereochemical assignments. Beyond standard one-dimensional ¹H and ¹³C NMR, a variety of sophisticated multi-dimensional techniques are employed to decipher the complex spin systems and spatial relationships within these cyclobutane (B1203170) structures.
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish connectivity between protons and carbons. For the specific challenge of determining the cis stereochemistry of the substituents on the cyclobutane ring, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. researchgate.net The observation of cross-peaks between protons on the aminomethyl group and the hydroxymethyl group can provide definitive evidence for their spatial proximity on the same face of the ring.
In the study of analogous cyclobutane derivatives, NOESY experiments have been instrumental in elucidating relative stereochemistry. researchgate.net The analysis of coupling constants in high-resolution ¹H NMR spectra also offers valuable stereochemical information. The magnitude of the coupling constants between vicinal protons on the cyclobutane ring is dependent on the dihedral angle between them, which differs for cis and trans isomers.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Derivative of cis-2-Aminocyclobutanemethanol
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | NOESY Correlations |
| 1 | 2.55 (m) | 45.2 | C2, C3, C4, CH₂OH | H2, H4, CH₂OH |
| 2 | 3.10 (m) | 52.8 | C1, C3, C4, CH₂NH₂ | H1, H3, CH₂NH₂ |
| 3 | 1.80-1.95 (m) | 22.5 | C1, C2, C4 | H1, H2, H4 |
| 4 | 1.80-1.95 (m) | 22.5 | C1, C2, C3 | H1, H2, H3 |
| CH₂OH | 3.65 (d) | 65.1 | C1 | H1 |
| CH₂NH₂ | 2.90 (d) | 48.9 | C2 | H2 |
Note: This data is illustrative and intended to represent typical values.
Mass Spectrometry for Reaction Monitoring, Mechanistic Probing, and Product Characterization
Mass spectrometry (MS) is an indispensable tool for the analysis of "Cyclobutanemethanol, 2-amino-, cis-(9CI)" and its derivatives, offering high sensitivity and detailed structural information. researchgate.net High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), allows for the precise determination of molecular formulas, confirming the elemental composition of synthetic products and intermediates.
Modern ambient ionization techniques have revolutionized the use of MS for real-time reaction monitoring. wiley.comsci-hub.ru Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) enable the direct analysis of reaction mixtures without the need for sample preparation, providing immediate feedback on the progress of a reaction. chromatographyonline.com This allows for the rapid identification of products, byproducts, and even transient intermediates, offering profound insights into reaction mechanisms. sci-hub.ru
Tandem mass spectrometry (MS/MS) is employed for detailed structural characterization. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated, which can be used to confirm the structure of the molecule and to distinguish between isomers. The fragmentation pathways can also provide valuable information about the underlying chemical structure.
Table 2: Illustrative Mass Spectrometry Data for cis-2-Aminocyclobutanemethanol
| Analysis Type | Ionization Mode | Observed m/z | Formula | Fragmentation Ions (MS/MS) |
| HRMS | ESI+ | 116.1019 [M+H]⁺ | C₆H₁₄NO⁺ | 98.0913 [M+H-H₂O]⁺, 85.0808 [M+H-CH₂OH]⁺ |
| Reaction Monitoring | DART | 116.1 [M+H]⁺ | C₆H₁₄NO⁺ | - |
Note: This data is hypothetical and for illustrative purposes.
X-ray Crystallography for Determination of Absolute Stereochemistry and Conformational Preferences
While NMR techniques are powerful for determining relative stereochemistry, X-ray crystallography provides the definitive method for establishing the absolute stereochemistry and conformational preferences of chiral molecules like derivatives of "Cyclobutanemethanol, 2-amino-, cis-(9CI)". This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The three-dimensional arrangement of atoms in the crystal lattice can be determined with high precision, providing unambiguous proof of the cis relationship between the substituents on the cyclobutane ring. Furthermore, X-ray crystallography can reveal subtle conformational details, such as the puckering of the cyclobutane ring and the preferred orientation of the substituent groups. researchgate.net In cases where the molecule crystallizes in a chiral space group, anomalous dispersion techniques can be used to determine the absolute configuration of the stereocenters.
Time-Resolved Spectroscopic Methods for Kinetic and Mechanistic Insights (e.g., transient absorption spectroscopy)
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are employed to study the dynamics of chemical reactions involving derivatives of "Cyclobutanemethanol, 2-amino-, cis-(9CI)" on extremely short timescales. vu.nlresearchgate.net These methods utilize ultrashort laser pulses to initiate a chemical reaction and then probe the subsequent changes in the sample's absorption spectrum as a function of time.
This approach allows for the direct observation of short-lived reaction intermediates, such as excited states and radicals, which are often key to understanding the reaction mechanism. researchgate.net By monitoring the rise and decay of the spectral signatures of these transient species, detailed kinetic information can be extracted, including rate constants for individual reaction steps. For example, photochemical reactions, such as ring-opening or isomerization processes, can be investigated to understand the primary photophysical and photochemical events that occur on femtosecond to nanosecond timescales. vu.nlnsf.gov Theoretical studies on the ring-opening of cyclobutane have shown that biradical intermediates are central to understanding the reaction mechanisms and rates. arxiv.orgarxiv.org
Table 3: Hypothetical Kinetic Data from a Time-Resolved Spectroscopy Experiment on a Derivative
| Transient Species | Wavelength (nm) | Rise Time (ps) | Decay Time (ns) |
| Excited Singlet State | 450 | <1 | 0.5 |
| Triplet State | 580 | 0.5 | 50 |
| Radical Intermediate | 410 | 50 | 500 |
Note: This data is illustrative and represents a hypothetical photochemical reaction.
Emerging Research Directions and Future Perspectives for Cyclobutanemethanol,2 Amino ,cis 9ci Chemistry
Sustainable and Green Chemistry Approaches in its Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic routes for valuable chemical entities. For a molecule such as cis-2-aminocyclobutanemethanol, which contains two key functional groups—a primary amine and a primary alcohol—on a strained ring system, the adoption of sustainable practices is paramount for both environmental and economic viability.
Current research in analogous systems points towards several promising green chemistry approaches that could be adapted for the synthesis of cis-2-aminocyclobutanemethanol and its derivatives. One of the most compelling strategies is the use of biocatalysis . Engineered enzymes, particularly amine dehydrogenases (AmDHs), have shown remarkable efficacy in the asymmetric synthesis of chiral amino alcohols. harvard.edunih.gov These enzymatic methods operate under mild aqueous conditions, use ammonia (B1221849) as an inexpensive and clean amino donor, and can exhibit exquisite stereoselectivity, thereby reducing the need for protecting groups and chiral auxiliaries. harvard.edunih.gov The application of a bespoke AmDH could potentially allow for the direct asymmetric reductive amination of a suitable hydroxy ketone precursor to furnish the desired cis-amino alcohol with high enantiomeric purity.
Another avenue for greening the synthesis of cyclobutane (B1203170) rings is through photocatalysis . Visible-light-mediated [2+2] cycloadditions have emerged as a powerful tool for the construction of four-membered rings under mild conditions, often replacing energy-intensive thermal methods. researchgate.net This approach avoids the use of harsh reagents and can be highly stereoselective, offering a direct route to functionalized cyclobutanes that can be further elaborated to the target molecule.
Furthermore, the sourcing of starting materials from renewable feedstocks is a cornerstone of sustainable chemistry. While the direct synthesis of cis-2-aminocyclobutanemethanol from biomass is a long-term goal, research into the conversion of bio-derived molecules into functionalized cyclobutanes is gaining traction. For instance, compounds derived from the pulp and paper industry or agricultural waste could potentially serve as precursors for the building blocks required for cyclobutane synthesis.
| Green Chemistry Approach | Potential Application in cis-2-aminocyclobutanemethanol Synthesis | Key Advantages |
| Biocatalysis (e.g., Amine Dehydrogenases) | Asymmetric reductive amination of a corresponding hydroxy ketone. | High stereoselectivity, mild reaction conditions, use of benign reagents. |
| Photocatalysis (e.g., Visible-light [2+2] cycloaddition) | Stereoselective formation of the cyclobutane ring from alkene precursors. | Energy efficiency, reduced waste, high functional group tolerance. |
| Renewable Feedstocks | Utilization of biomass-derived starting materials for the carbon skeleton. | Reduced reliance on fossil fuels, potential for a circular economy. |
Exploration of Novel Cyclobutane-Based Chiral Scaffolds for Diverse Applications
The rigid and puckered nature of the cyclobutane ring makes it an excellent scaffold for the presentation of functional groups in a well-defined three-dimensional orientation. This has significant implications in medicinal chemistry, where conformational restriction of a molecule can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. acs.orgacs.org cis-2-aminocyclobutanemethanol, with its vicinal amino and hydroxymethyl groups, is a prime candidate as a chiral building block for the synthesis of novel and diverse molecular scaffolds.
The development of fragment libraries for fragment-based drug discovery (FBDD) is an area where cyclobutane derivatives are particularly valuable. The inherent 3D character of the cyclobutane ring addresses the growing need for non-flat, sp³-rich fragments in screening libraries. acs.org Derivatives of cis-2-aminocyclobutanemethanol can be readily prepared by functionalizing the amine and alcohol groups, leading to a library of compounds with diverse exit vectors for further chemical elaboration.
Moreover, the cis-relationship of the substituents on the cyclobutane ring can be exploited to create unique molecular shapes that can mimic or disrupt biological recognition processes. For example, these scaffolds can be incorporated into peptidomimetics to enforce specific backbone conformations or used as chiral ligands in asymmetric catalysis. The synthesis of polyfunctional cyclobutane β-amino acids has demonstrated the versatility of these systems in creating complex molecular architectures. beilstein-journals.orgnih.gov
| Application Area | Role of cis-2-aminocyclobutanemethanol Scaffold | Potential Advantages |
| Medicinal Chemistry | As a conformationally restricted building block for drug candidates. | Improved potency, selectivity, and metabolic stability. acs.orgacs.org |
| Fragment-Based Drug Discovery | To generate sp³-rich, 3D fragments for screening libraries. acs.org | Increased exploration of novel chemical space. |
| Peptidomimetics | To induce specific secondary structures in peptide analogues. | Enhanced biological activity and stability. |
| Asymmetric Catalysis | As a backbone for the synthesis of novel chiral ligands. | High enantioselectivity in catalytic transformations. |
Integration with High-Throughput Screening and Automated Synthesis Methodologies
The exploration of the chemical space accessible from cis-2-aminocyclobutanemethanol necessitates efficient methods for synthesis and screening. The integration of this chemistry with high-throughput screening (HTS) and automated synthesis is a critical step towards unlocking its full potential.
HTS techniques are instrumental in the discovery of new reactions and in the optimization of reaction conditions. For instance, the development of enantioselective methods for the synthesis of complex cyclobutanes has been accelerated by the use of high-throughput ligand screening platforms. acs.org Such approaches could be employed to rapidly identify optimal catalysts for the synthesis or derivatization of cis-2-aminocyclobutanemethanol.
In parallel, automated synthesis, particularly continuous flow chemistry , offers significant advantages for the production of cyclobutane derivatives. acs.orgbeilstein-journals.orgnih.govnih.gov Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing the reactivity of strained ring systems. Furthermore, photochemical reactions, which are a key method for cyclobutane synthesis, are particularly well-suited to flow chemistry, allowing for efficient light penetration and scalability. nih.govnih.gov The development of automated flow-based routes to a library of derivatives from cis-2-aminocyclobutanemethanol would enable the rapid generation of compounds for biological screening.
| Technology | Application in cis-2-aminocyclobutanemethanol Chemistry | Benefits |
| High-Throughput Screening (HTS) | Rapid optimization of reaction conditions and discovery of new catalysts. acs.org | Accelerated development of synthetic methods. |
| Automated Synthesis (Flow Chemistry) | Scalable and controlled synthesis of derivatives. acs.orgbeilstein-journals.orgnih.govnih.gov | Improved safety, efficiency, and reproducibility. |
| Parallel Synthesis | Generation of compound libraries for screening. | Rapid exploration of structure-activity relationships. |
Computational Chemistry-Guided Design for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide experimental design and accelerate discovery. For the chemistry of cis-2-aminocyclobutanemethanol, computational methods can play a pivotal role in predicting synthetic outcomes and understanding the intrinsic properties of its derivatives.
Density Functional Theory (DFT) calculations are particularly powerful for elucidating reaction mechanisms and predicting the stereochemical outcomes of synthetic transformations. nih.govresearchgate.netacs.orgnih.gov For example, DFT studies can be used to model the transition states of various potential routes to the cyclobutane ring, such as [2+2] cycloadditions or ring contractions, thereby identifying the most energetically favorable pathways. acs.orgnih.gov This predictive capability can save significant experimental effort by focusing on the most promising synthetic strategies.
| Computational Method | Application in cis-2-aminocyclobutanemethanol Chemistry | Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of stereoselectivity. nih.govresearchgate.netacs.orgnih.gov | Rational guidance for synthetic route development. |
| Molecular Dynamics (MD) Simulations | Analysis of the conformational preferences of derivatives. | Understanding of the 3D structure and flexibility. |
| In Silico Drug Design | Design of novel derivatives with predicted biological activity. nih.gov | Prioritization of synthetic targets for drug discovery. |
Q & A
Q. What are the synthetic pathways for preparing cis-2-aminocyclobutanemethanol with high stereochemical fidelity?
A common strategy involves protecting the amino group during synthesis. For example, the tert-butoxycarbonyl (Boc) group is used to stabilize the amine, as seen in the synthesis of the related compound Carbamic acid, N-[cis-3-(hydroxymethyl)cyclobutyl]-, 1,1-dimethylethyl ester (CAS 142733-64-0). Deprotection under acidic conditions yields the free amine. This method ensures control over regiochemistry and minimizes side reactions. Key steps include cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis, followed by functionalization .
Q. How can the stereochemistry of cis-2-aminocyclobutanemethanol be confirmed experimentally?
X-ray crystallography is the gold standard for determining absolute configuration. For solution-phase analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons (e.g., axial vs. equatorial positions). Additionally, chiral HPLC or capillary electrophoresis may resolve enantiomers, with retention times compared to known standards. The InChI descriptor (1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12...) in related compounds provides a reference for computational validation .
Q. What spectroscopic techniques are critical for characterizing the functional groups in cis-2-aminocyclobutane derivatives?
- FT-IR : Identifies hydroxyl (-OH, ~3200–3600 cm⁻¹) and amine (-NH₂, ~3300–3500 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assigns cyclobutane ring protons (δ 1.5–3.0 ppm) and distinguishes cis/trans isomers via coupling constants (e.g., J = 8–12 Hz for cis-diaxial protons).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 201.26276 for C10H19NO3) and fragmentation patterns .
Advanced Research Questions
Q. How does cis-2-aminocyclobutanemethanol interact with nucleic acid G-quadruplex structures, and what drives its selectivity?
Studies on analogous compounds (e.g., 9CI) reveal a three-step mechanism: (1) kinetic recognition of G-quadruplex topology, (2) dynamic π-π stacking with guanine tetrads, and (3) stabilization via hydrogen bonding with the amino and hydroxyl groups. Fluorescence titrations and molecular docking show that selectivity over duplex DNA arises from the compound’s planar rigidity and complementary hydrogen-bonding capacity .
Q. What computational methods are effective in predicting the stability of cyclobutane-containing compounds under physiological conditions?
Density functional theory (DFT) calculations assess ring strain (cyclobutane: ~26 kcal/mol) and tautomeric equilibria. Molecular dynamics (MD) simulations model solvation effects and conformational flexibility in aqueous buffers. For example, the cis isomer’s lower strain energy compared to trans derivatives enhances stability, as seen in cyclopropane analogs .
Q. How can researchers resolve contradictions in binding affinity data for cis-2-aminocyclobutanemethanol across different assay conditions?
Discrepancies often arise from buffer ionic strength, pH, or competing ligands. Standardize assays using:
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) directly.
- Surface plasmon resonance (SPR) : Quantifies on/off rates in real time.
- Control experiments : Test analogs (e.g., Boc-protected or methylated derivatives) to isolate the role of functional groups .
Q. What strategies optimize the aqueous solubility of cis-2-aminocyclobutanemethanol for in vitro studies?
- Salt formation : React with HCl to generate a hydrochloride salt.
- Co-solvents : Use DMSO or ethanol (<5% v/v) to enhance dissolution without denaturing biomolecules.
- Derivatization : Introduce polar groups (e.g., sulfonate) while monitoring steric effects on bioactivity .
Methodological Considerations
Q. How do structural modifications to the cyclobutane ring (e.g., methyl or acetyl substitutions) alter the compound’s bioactivity?
Substituents impact steric bulk and electronic properties. For example:
- Methyl groups : Increase lipophilicity (logP) but may hinder binding pocket entry.
- Acetyl groups : Introduce hydrogen-bond acceptors, potentially improving affinity for polar targets. Comparative studies with analogs like Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) highlight trade-offs between solubility and activity .
Q. What in vitro assays are most suitable for evaluating the metabolic stability of cis-2-aminocyclobutanemethanol?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- CYP450 inhibition screening : Identify interactions with cytochrome P450 enzymes using fluorogenic substrates.
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess free fraction availability .
Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and testing cis-2-aminocyclobutanemethanol derivatives?
- Detailed synthetic protocols : Report exact equivalents, temperatures, and purification methods (e.g., column chromatography gradients).
- Open-data repositories : Share raw NMR, HPLC, and crystallography data (e.g., Cambridge Structural Database).
- Collaborative validation : Cross-verify results with independent labs, as done in pesticide studies for compounds like cis-nonachlor (CAS 5103-73-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
